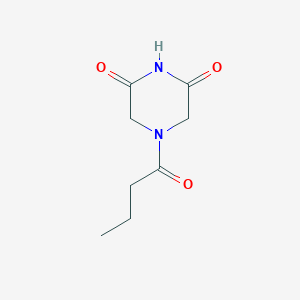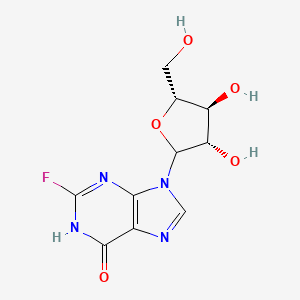
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridinium core substituted with two styryl groups, each containing dimethylamino functionalities. The iodide ion serves as the counterion, balancing the positive charge on the pyridinium nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide typically involves a multi-step process:
Formation of the Pyridinium Core: The starting material, 2,6-dimethylpyridine, undergoes methylation to form 1-methyl-2,6-dimethylpyridinium iodide.
Styryl Group Introduction:
Final Product Formation: The final product, this compound, is obtained after purification, typically through recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydropyridinium derivatives.
Substitution: The styryl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinonoid derivatives, while reduction could produce dihydropyridinium compounds.
科学的研究の応用
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide has several scientific research applications:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in the study of cellular processes due to its fluorescent properties.
Medicine: Investigated for potential use in diagnostic imaging.
Industry: Utilized in the development of advanced materials with specific optical properties.
作用機序
The mechanism by which 1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide exerts its effects is primarily related to its ability to interact with light. The compound absorbs light at specific wavelengths, leading to electronic excitation and subsequent fluorescence. This property is exploited in various applications, such as imaging and sensing.
類似化合物との比較
Similar Compounds
1-Methyl-4-(p-dimethylamino-styryl)pyridinium iodide: Similar structure but with only one styryl group.
2,6-Bis(p-dimethylamino-styryl)pyridine: Lacks the methyl group on the pyridinium nitrogen.
Uniqueness
1-Methyl-2,6-bis(p-dimethylamino-styryl)-pyridinium-iodide is unique due to its dual styryl substitution, which enhances its fluorescent properties and makes it particularly useful in applications requiring high sensitivity and specificity.
特性
分子式 |
C26H30IN3 |
|---|---|
分子量 |
511.4 g/mol |
IUPAC名 |
4-[(Z)-2-[6-[(Z)-2-[4-(dimethylamino)phenyl]ethenyl]-1-methylpyridin-1-ium-2-yl]ethenyl]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C26H30N3.HI/c1-27(2)23-15-9-21(10-16-23)13-19-25-7-6-8-26(29(25)5)20-14-22-11-17-24(18-12-22)28(3)4;/h6-20H,1-5H3;1H/q+1;/p-1 |
InChIキー |
AUUKXSZZJKJAGF-UHFFFAOYSA-M |
異性体SMILES |
C[N+]1=C(C=CC=C1/C=C\C2=CC=C(C=C2)N(C)C)/C=C\C3=CC=C(C=C3)N(C)C.[I-] |
正規SMILES |
C[N+]1=C(C=CC=C1C=CC2=CC=C(C=C2)N(C)C)C=CC3=CC=C(C=C3)N(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl-3-[2-(4-aminobenzoyl)acetamino]-4-[3,5-dicarboxymethyl)-phenoxy]-benzoate](/img/structure/B13832011.png)

![(1S,4S,5R,9S,10R,13R,14R)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid](/img/structure/B13832016.png)








![1-[Hydroxy(phenyl)methyl]cyclopentanol](/img/structure/B13832072.png)


